molecular formula C9H17ClO2 B2818216 Methyl 4-chloro-2,2-diethylbutanoate CAS No. 1864060-70-7

Methyl 4-chloro-2,2-diethylbutanoate

Cat. No.: B2818216
CAS No.: 1864060-70-7
M. Wt: 192.68
InChI Key: XCSFWIFBUBZNMO-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2,2-diethylbutanoate is an organic compound with the molecular formula C₉H₁₇ClO₂. It is a chlorinated ester that finds applications in various fields, including pharmaceuticals, agrochemicals, and polymer synthesis . This compound is known for its unique chemical properties, which make it valuable for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-2,2-diethylbutanoate typically involves the esterification of 4-chloro-2,2-diethylbutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2,2-diethylbutanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

    Reduction: The compound can be reduced to form the corresponding alcohol

Common Reagents and Conditions

Major Products Formed

    Substitution: Products depend on the nucleophile used (e.g., amines yield amides).

    Hydrolysis: 4-chloro-2,2-diethylbutanoic acid and methanol.

    Reduction: 4-chloro-2,2-diethylbutanol

Scientific Research Applications

Methyl 4-chloro-2,2-diethylbutanoate is utilized in various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Employed in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 4-chloro-2,2-diethylbutanoate involves its interaction with specific molecular targets, depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary based on the specific application and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chlorobutanoate
  • Ethyl 4-chloro-2,2-diethylbutanoate
  • Methyl 4-bromo-2,2-diethylbutanoate

Uniqueness

Methyl 4-chloro-2,2-diethylbutanoate is unique due to its specific structural features, such as the presence of a chlorine atom and two ethyl groups on the butanoate backbone. These features confer distinct chemical properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

methyl 4-chloro-2,2-diethylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17ClO2/c1-4-9(5-2,6-7-10)8(11)12-3/h4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCSFWIFBUBZNMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CCCl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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